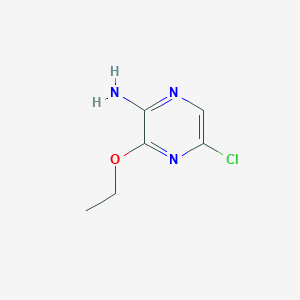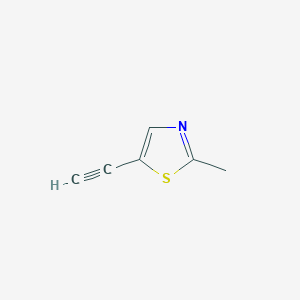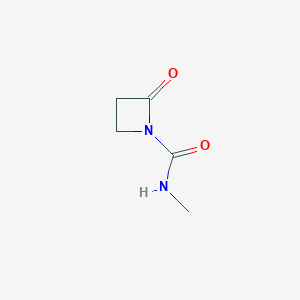![molecular formula C6H14N2 B11924833 {[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)
{[(2R)-azetidin-2-yl]methyl}dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2R)-azetidin-2-yl]methyl}dimethylamine is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-azetidin-2-yl]methyl}dimethylamine typically involves the formation of the azetidine ring followed by the introduction of the dimethylamine group. One common method includes the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions to form the azetidine ring. Subsequent alkylation with dimethylamine can be achieved using reagents like dimethylamine hydrochloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be incorporated to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2R)-azetidin-2-yl]methyl}dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of any carbonyl-containing intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[(2R)-azetidin-2-yl]methyl}dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of {[(2R)-azetidin-2-yl]methyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: The parent compound of the azetidine ring, which lacks the dimethylamine group.
N-methylazetidine: A derivative with a single methyl group attached to the nitrogen atom.
N,N-dimethylazetidine: A compound with two methyl groups attached to the nitrogen atom, similar to {[(2R)-azetidin-2-yl]methyl}dimethylamine but without the additional methyl group on the azetidine ring.
Uniqueness
This compound is unique due to the presence of both the azetidine ring and the dimethylamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler azetidine derivatives.
Eigenschaften
Molekularformel |
C6H14N2 |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
1-[(2R)-azetidin-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C6H14N2/c1-8(2)5-6-3-4-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
UCDCTEVWRISNRB-ZCFIWIBFSA-N |
Isomerische SMILES |
CN(C)C[C@H]1CCN1 |
Kanonische SMILES |
CN(C)CC1CCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)







![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)


![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)

